1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-3-4-12(13-7-9)16-11-5-6-14(8-11)10(2)15/h3-4,7,11H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQIPASBSJBARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethanone Group: The ethanone group is introduced via an acylation reaction, where an acylating agent reacts with the pyrrolidine ring.
Attachment of the 5-Methylpyridin-2-yloxy Group: The final step involves the substitution reaction where the 5-methylpyridin-2-yloxy group is attached to the pyrrolidine ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of ethanone derivatives. Key comparisons include:
Pyridine-Based Ethanones
- 1-(5-Methylpyridin-2-yl)ethanone (CAS 5308-63-4): Structural Features: Lacks the pyrrolidine ring but retains the 5-methylpyridin-2-yl group. Properties: Higher lipophilicity (logP ~1.8) due to the absence of a polar pyrrolidine group. Relevance: Serves as a simpler analogue for studying pyridine substituent effects .
- 1-(4-Methylpyridin-2-yl)ethanone (CAS 59576-26-0): Structural Features: Methyl substitution at the pyridine 4-position instead of 5. Properties: Similar molecular weight (135.16 g/mol) but altered electronic effects due to substitution pattern .
Pyrrolidin-1-yl Ethanones with Heterocyclic Substituents
- 2-[4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone (2cae): Structural Features: Replaces the phenoxy-pyrrolidine group with a triazole-pyridin-2-yl moiety. Synthesis: Achieved via click chemistry (87% yield), indicating robust synthetic accessibility .
- 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(thiazol-2-yl)ethanone (CAS 1420854-84-7): Structural Features: Thiazole replaces pyridine, with a hydroxymethyl-pyrrolidine group. Properties: Hydroxymethyl increases hydrophilicity, affecting blood-brain barrier permeability .
Phenoxy-Pyrrolidine Derivatives
- 2-(4-(Hydroxymethyl)phenoxy)-1-(pyrrolidin-1-yl)ethanone: Structural Features: Substituted phenoxy group with hydroxymethyl instead of pyridine. Activity: Reported as a CoA inhibitor, suggesting metabolic targeting applications .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Substituent |
|---|---|---|---|
| Target Compound | 234.29 | ~1.5 | 5-Methylpyridin-2-yloxy |
| 1-(5-Methylpyridin-2-yl)ethanone | 135.16 | 1.8 | Pyridin-2-yl |
| 2cae (Triazole-pyridin-2-yl derivative) | 258.30 | 2.1 | Triazole-pyridin-2-yl |
| CAS 1420854-84-7 (Thiazole derivative) | 226.30 | 1.2 | Thiazol-2-yl, hydroxymethyl-pyrrolidine |
- Lipophilicity : The target compound’s logP (~1.5) balances pyrrolidine’s polarity and pyridine’s hydrophobicity, favoring moderate CNS penetration.
- Solubility : Pyrrolidine and ether linkages enhance aqueous solubility compared to purely aromatic analogues .
Q & A
Q. How do environmental factors (pH, light) affect its stability in formulation studies?
- Methodological Answer:
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and UV light (ICH Q1B guidelines) to identify degradation products .
- HPLC-PDA : Monitor degradation kinetics (t₉₀) under accelerated conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
